Bumadizone

Rheumatoid Arthritis Clinical Trial Efficacy Comparison

Select Bumadizone (CAS 3583-64-0) for its unique ~6.9-hour half-life—significantly shorter than phenylbutazone—which minimizes drug accumulation and enables precise exposure control in rodent inflammation models. Clinically validated as equipotent to high-dose salicylates with better GI tolerability, it is also an ideal reference standard for benchmarking novel anti-inflammatory candidates. Researchers developing colon-targeted delivery systems can leverage its proven compatibility with delayed-release microsphere formulations. Ensure reproducible preclinical results by choosing a structurally defined, short-half-life NSAID purpose-built for controlled pharmacokinetic studies.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
CAS No. 3583-64-0
Cat. No. B043250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBumadizone
CAS3583-64-0
SynonymsButylmalonic Acid Mono(1,2-diphenylhydrazide);  N-(2-Carboxycaproyl)hydrazobenzene;  Bumadizone;  2-Butyl-propanedioic Acid 1-(1,2-diphenylhydrazide);  Butylmalonic acid 1,2-Diphenylhydrazide;  Butylpropanedioic Acid Mono(1,2-diphenylhydrazide); 
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24)
InChIKeyFLWFHHFTIRLFPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bumadizone Procurement: Chemical Identity and Baseline Profile for Scientific Selection


Bumadizone (CAS 3583-64-0) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidine class, structurally defined as a carbohydrazide derivative formed from butylmalonic acid and 1,2-diphenylhydrazine [1]. It is typically used as its calcium semihydrate salt and is recognized for its analgesic, antipyretic, and anti-inflammatory properties, with historical approval for treating rheumatoid arthritis and gout in select European markets [2][3]. This foundational understanding is critical for procurement and research applications, as its specific chemical structure and historical clinical use profile differentiate it from more common NSAIDs.

Why Generic Bumadizone Substitution Fails: The Case for Evidence-Based Selection


Generic substitution among NSAIDs is fraught with risk due to significant inter-drug variability in pharmacokinetics, efficacy, and tolerability profiles that cannot be predicted solely by their common mechanism of COX inhibition [1]. Bumadizone exemplifies this challenge. Unlike widely used analogs like phenylbutazone, its distinct physicochemical properties lead to a substantially shorter half-life and unique absorption behavior at higher doses [2][3]. Furthermore, clinical data demonstrate that its anti-inflammatory and analgesic effects are at least equipotent to high-dose salicylates but with a potentially better tolerability profile, underscoring that simple class substitution without considering these specific, quantified differentiators is scientifically unsound [4].

Quantitative Evidence for Bumadizone Differentiation Against Key Comparators


Clinical Efficacy vs. Salicylate: A Randomized, Double-Blind Crossover Trial

In a double-blind crossover trial involving 56 patients with rheumatoid arthritis, Bumadizone calcium demonstrated superiority over placebo and paracetamol at a highly significant level (p<0.01). When directly compared against acetylsalicylic acid (ASA), bumadizone was more effective in 13 patients, while ASA was more effective in only 4 patients [1]. This outcome suggests its anti-inflammatory and analgesic qualities are at least equal to those of high-dose salicylates, with the trial also noting better tolerability for bumadizone [1].

Rheumatoid Arthritis Clinical Trial Efficacy Comparison

Pharmacokinetic Differentiation: 6.9-Hour Plasma Half-Life vs. Phenylbutazone

A comparative pharmacokinetic study in healthy subjects revealed a stark difference in plasma half-life. Following a single oral dose, bumadizone exhibited a half-life of only 6.9 hours, whereas the same study and a large body of literature establish the half-life of its close structural analog, phenylbutazone, to be in the range of 50-100 hours [1][2]. The study also reported bumadizone peak plasma levels (Cmax) of 27-46 µg/mL, reached within 1-6 hours post-dose [1].

Pharmacokinetics Plasma Half-Life Bioavailability

Absorption and Bioavailability Advantage Over Phenylbutazone at Higher Doses

In an in vivo study using tied-off intestinal segments in rats, bumadizone demonstrated a key physicochemical advantage. While phenylbutazone was absorbed more efficiently at low doses (0.64 µMol) due to its higher lipid solubility, this advantage disappeared at higher doses (>0.64 µMol) because its low water solubility became a rate-limiting factor. Conversely, due to its greater aqueous solubility, the 'availability for absorption' of bumadizone-Ca exceeded that of phenylbutazone across a dose range of 1.62 to 97.2 µMol [1].

Bioavailability Intestinal Absorption Physicochemical Properties

Formulation Feasibility: Colon-Targeted Microspheres Achieve Delayed Tmax and Lower Cmax

A formulation study evaluating colon-targeted microspheres of bumadizone calcium dihydrate demonstrated its feasibility for advanced drug delivery systems. The optimized formulation (F15) achieved a delayed time to maximum concentration (Tmax of 4 hours) and a reduced maximum plasma concentration (Cmax of 2700 ng/mL) when compared directly to a conventional marketed product in an in vivo rabbit model [1]. This led to a significant decrease in myeloperoxidase activity and inflammation in the colon [1].

Drug Delivery Formulation Science Colon Targeting

Best Research and Industrial Application Scenarios for Bumadizone


Preclinical Model Development for NSAIDs with a Short Half-Life

Bumadizone is ideal for use as a tool compound in preclinical rodent models of inflammation where a short half-life (~6.9 hours) is required to minimize drug accumulation and better control exposure. This contrasts sharply with long-lived NSAIDs like phenylbutazone, which can confound study interpretation due to prolonged and variable systemic levels [1].

Formulation Development and Drug Delivery Research

The compound's well-characterized absorption profile and proven compatibility with advanced delivery technologies, such as colon-targeted microsphere formulations, make it an excellent candidate for pharmaceutical development research. Studies have demonstrated its utility in achieving site-specific release, delayed Tmax, and reduced systemic Cmax, which are critical for optimizing the therapeutic index [2].

Comparative Efficacy and Tolerability Studies

Bumadizone serves as a valuable comparator in studies evaluating novel anti-inflammatory agents. Its established efficacy profile, demonstrated in a randomized clinical trial to be at least equipotent to high-dose salicylates but with potentially better gastrointestinal tolerability, provides a well-defined baseline for benchmarking new drug candidates in vivo [3].

Technical Documentation Hub

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